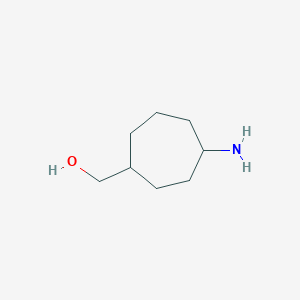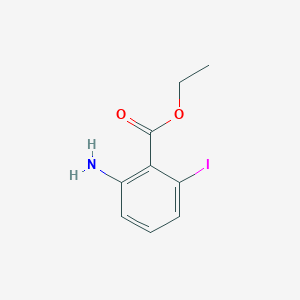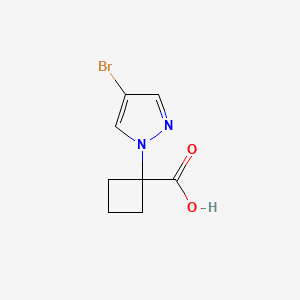
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is a chemical compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a cyclobutane ring attached to a carboxylic acid group
Métodos De Preparación
One common method involves the radical addition followed by intramolecular cyclization to form the pyrazole skeleton under mild conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like sodium thiolate or sodium selenolate.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
4-bromopyrazole: A simpler compound with a bromine atom on the pyrazole ring but without the cyclobutane and carboxylic acid groups.
1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile: A compound with a similar structure but with a cyclopropane ring and a nitrile group instead of a cyclobutane ring and a carboxylic acid group.
The uniqueness of 1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid lies in its combination of the pyrazole ring, bromine atom, cyclobutane ring, and carboxylic acid group, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9BrN2O2 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
1-(4-bromopyrazol-1-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-4-10-11(5-6)8(7(12)13)2-1-3-8/h4-5H,1-3H2,(H,12,13) |
Clave InChI |
CCYVNFLEOCWRQO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(=O)O)N2C=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one](/img/structure/B13566236.png)

![1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine](/img/structure/B13566242.png)
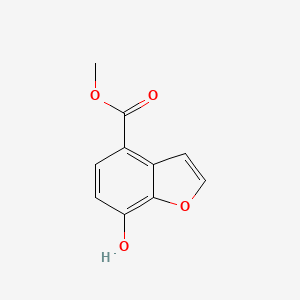
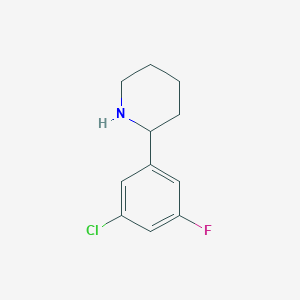
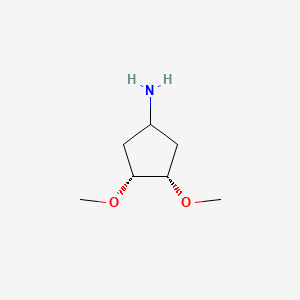
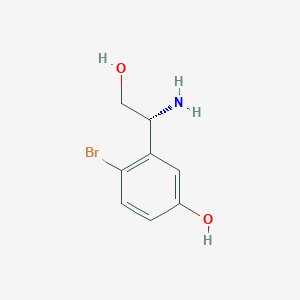
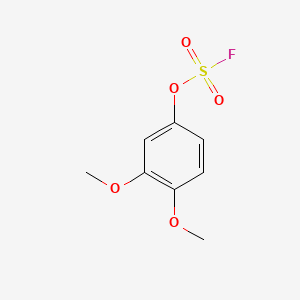
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13566283.png)
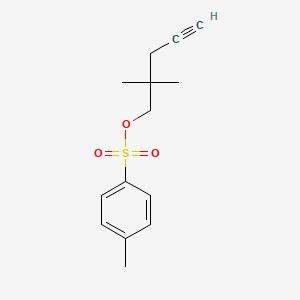
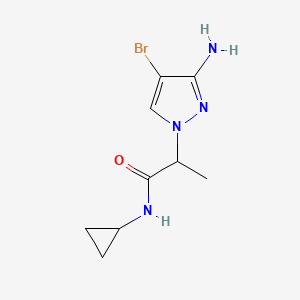
![tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate](/img/structure/B13566295.png)
